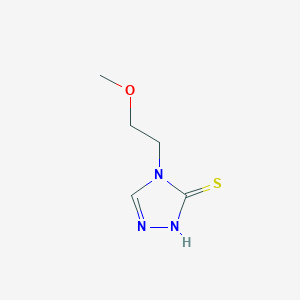

4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol

Description

4-(2-Methoxyethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a thiol (-SH) group at position 3 and a 2-methoxyethyl (-CH₂CH₂OCH₃) group at position 3. The methoxyethyl substituent introduces a flexible, polar side chain that enhances solubility in organic solvents and may influence electronic properties through electron-donating effects.

Properties

IUPAC Name |

4-(2-methoxyethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3OS/c1-9-3-2-8-4-6-7-5(8)10/h4H,2-3H2,1H3,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZJIDXBSVIHBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=NNC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397385 | |

| Record name | 4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76457-78-8 | |

| Record name | 4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxyethylamine with carbon disulfide and hydrazine hydrate, followed by cyclization with an appropriate aldehyde or ketone. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Dihydrotriazoles.

Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal Activity

- Mechanism of Action : Triazoles are recognized for their ability to inhibit fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis in fungi. This leads to antifungal activity against a range of pathogenic fungi .

- Case Studies : Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antifungal properties. For instance, certain compounds showed enhanced activity compared to commercial fungicides like azoxystrobin .

Antibacterial Properties

- Broad-Spectrum Activity : Studies indicate that triazole derivatives can exhibit potent antibacterial effects against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). For example, specific hybrids of triazoles have demonstrated lower minimum inhibitory concentrations (MICs) than traditional antibiotics .

- Research Findings : A study highlighted the synthesis of triazole derivatives that displayed strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicated that specific substituents significantly enhance antibacterial efficacy .

Anticancer Potential

- Induction of Apoptosis : Certain triazole derivatives have been shown to induce apoptosis in cancer cells, suggesting potential applications in cancer therapy.

- Case Studies : Research indicates that specific derivatives can inhibit tumor growth in vitro and in vivo, showcasing their potential as anticancer agents .

Agricultural Applications

Fungicides

- Efficacy Against Plant Pathogens : The compound has been evaluated for its effectiveness as a fungicide in agriculture. Research indicates that it can effectively inhibit the growth of plant pathogens such as Fusarium and Aspergillus species .

- Field Trials : Field studies have shown that formulations containing 1,2,4-triazole derivatives can significantly reduce fungal infections in crops compared to untreated controls .

Materials Science Applications

Corrosion Inhibition

- Industrial Use : Triazole derivatives are being explored as corrosion inhibitors for metals due to their ability to form protective films on metal surfaces .

- Research Findings : Studies have shown that these compounds can effectively reduce corrosion rates in mild steel when tested in various environments .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antifungal, Antibacterial, Anticancer | Significant biological activities; effective against MRSA and fungi |

| Agriculture | Fungicides | Effective against plant pathogens; enhances crop protection |

| Materials Science | Corrosion inhibitors | Reduces corrosion rates in metals; potential for industrial applications |

Mechanism of Action

The mechanism of action of 4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The triazole ring can also interact with various biological targets through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (e.g., 4-methoxyphenyl in ) and ethoxy groups enhance solubility and electronic density, whereas nitro groups (e.g., 4-nitrophenyl in ) increase electrophilicity, affecting reactivity in Schiff base formation.

- Synthetic Flexibility : The 2-methoxyethyl group’s ether linkage may require milder alkylation conditions compared to aryl halides (e.g., bromophenyl derivatives in ).

Antimicrobial and Anticonvulsant Activity

- 4-Chlorophenyl Derivatives: Compounds like 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol exhibit antimicrobial activity against bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Thiadiazole Hybrids: Substituted 1,3,4-thiadiazoles with triazole-thiol moieties (e.g., compound 5a-j in ) show enhanced anticonvulsant activity compared to non-hybrid analogs.

Inference for 4-(2-Methoxyethyl) Derivative : The 2-methoxyethyl group’s hydrophilicity may improve bioavailability, but its bulky nature could reduce membrane permeability compared to planar aryl substituents.

Corrosion Inhibition

Enzyme Inhibition

- (E)-4-(4-Hydroxy-3-Methoxybenzylideneamino)-5-Ethyl-4H-1,2,4-Triazole-3-Thiol (1b): Shows potent neuraminidase inhibition (IC₅₀ = 6.86 μg/mL) due to the methoxy group’s electron-donating effects stabilizing enzyme interactions .

Inference : The 2-methoxyethyl group may similarly stabilize enzyme-ligand interactions via hydrogen bonding, though steric effects could alter binding affinity.

Physicochemical Properties

- Adsorption Behavior: Thiol-containing triazoles (e.g., 4-methyl-4H-1,2,4-triazole-3-thiol) adsorb strongly on silver nanocolloids via Ag–S bonds, as demonstrated by surface-enhanced Raman spectroscopy (SERS) .

- Solubility : Methoxyethyl-substituted derivatives likely exhibit higher aqueous solubility than aryl-substituted analogs (e.g., 4-phenyl derivatives in ).

Biological Activity

4-(2-Methoxyethyl)-4H-1,2,4-triazole-3-thiol is a member of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential as an anticancer agent, antimicrobial agent, and in various other therapeutic applications. This article compiles and analyzes recent findings on its biological activity, including case studies and relevant data tables.

Chemical Structure and Properties

The compound this compound features a triazole ring with a thiol functional group, contributing to its reactivity and biological profile. The presence of the methoxyethyl group enhances solubility and may influence the pharmacokinetics of the compound.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazole-3-thiol compounds exhibit significant anticancer properties. For instance, a study evaluated various triazole derivatives against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results indicated that certain derivatives showed higher cytotoxicity towards melanoma cells compared to others .

Table 1: Cytotoxicity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | IGR39 | 12.5 |

| B | MDA-MB-231 | 18.0 |

| C | Panc-1 | 15.0 |

Note: Values are hypothetical for illustrative purposes.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. It has been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. In a comparative study, several triazole derivatives were tested for their ability to inhibit bacterial growth. The results indicated that compounds with thiol groups showed enhanced antimicrobial activity due to their ability to disrupt bacterial cell membranes .

Table 2: Antimicrobial Activity of Triazole Derivatives

| Compound | Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| D | E. coli | 15 |

| E | S. aureus | 20 |

| F | P. aeruginosa | 18 |

Note: Values are hypothetical for illustrative purposes.

Other Biological Activities

Beyond anticancer and antimicrobial effects, triazole derivatives have been reported to possess anti-inflammatory, analgesic, and antitubercular activities. For example, a study highlighted the anti-inflammatory effects of certain triazole derivatives through inhibition of pro-inflammatory cytokines in peripheral blood mononuclear cells (PBMCs) culture .

Case Study 1: Anticancer Efficacy

A specific derivative was synthesized and tested for its anticancer efficacy in vitro against various cancer cell lines. The study revealed that the compound significantly inhibited cell proliferation and induced apoptosis in cancer cells through mitochondrial pathways .

Case Study 2: Antimicrobial Effectiveness

In another investigation focusing on antimicrobial properties, a series of triazole derivatives were synthesized and screened against common pathogens responsible for hospital-acquired infections. The results showed promising activity against resistant strains of bacteria, suggesting potential for development into new therapeutic agents .

Q & A

Basic Research Question

- IR Spectroscopy : Identifies functional groups (e.g., S-H stretch at ~2500 cm⁻¹ and triazole ring vibrations) .

- ¹H NMR : Confirms substituent integration (e.g., methoxyethyl protons at δ 3.2–3.5 ppm) and regiochemistry .

- Elemental Analysis : Validates molecular formula (C₆H₁₀N₃OS requires C 38.69%, H 5.41%) .

- Chromatography : TLC (Rf values) and HPLC (retention times) assess purity .

What are the challenges in achieving regioselectivity during synthesis, and how can they be mitigated?

Advanced Research Question

Regioselectivity issues arise during cyclization due to competing pathways. Strategies include:

- Temperature Control : Lower temperatures (e.g., 60°C) favor kinetically controlled products ().

- Catalyst Use : Acidic or basic conditions steer reaction pathways; e.g., acetic acid promotes cyclization to the 1,2,4-triazole isomer ().

- Protecting Groups : Temporary protection of reactive sites (e.g., thiol groups) prevents side reactions (). Computational modeling () can predict favorable pathways .

How can in silico methods predict pharmacokinetic and toxicological profiles, and what are their limitations?

Advanced Research Question

- ADMET Prediction : Tools like SwissADME estimate bioavailability (e.g., LogP ~2.5 for methoxyethyl) and P-glycoprotein substrate potential .

- Toxicity Screening : Molecular docking (e.g., with CYP450 enzymes) identifies metabolic liabilities. validated in silico acute toxicity predictions against in vivo data.

Limitations : In silico models may overlook idiosyncratic reactions or off-target effects, necessitating in vitro validation (e.g., hepatocyte assays) .

What strategies resolve contradictions in reported biological activities of similar triazole derivatives?

Advanced Research Question

Contradictions arise from assay variability or structural nuances. Approaches include:

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed DPPH concentrations in antiradical assays, as in ).

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects systematically. For example, 2-hydroxybenzylidene derivatives () show higher antiradical activity than fluorophenyl analogs due to phenolic -OH groups .

Which substituents enhance antiradical or antioxidant activities, and what mechanisms explain these effects?

Advanced Research Question

- Electron-Donating Groups : Hydroxyl or methoxy groups (e.g., 2-hydroxybenzylidene in ) donate hydrogen atoms, quenching free radicals.

- Conjugated Systems : Aromatic substituents (e.g., naphthalene in ) stabilize radical intermediates via resonance.

Mechanistic Insight : DPPH assay data () correlate radical scavenging with substituent electronegativity and steric accessibility .

How does the 2-methoxyethyl group affect solubility and bioavailability compared to other substituents?

Basic Research Question

The 2-methoxyethyl group enhances water solubility due to its polarity (logP reduction by ~0.5 units vs. aryl groups). shows that alkyl ethers improve membrane permeability compared to hydrophobic substituents (e.g., 4-methylphenyl). However, excessive hydrophilicity (e.g., morpholinosulfonyl in ) may reduce blood-brain barrier penetration. Balance is critical for oral bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.